3-Phenyl-3-(trifluoromethyl)-3H-diazirine

Photoaffinity Labeling Crosslinking Efficiency Carbene Insertion

3-Phenyl-3-(trifluoromethyl)-3H-diazirine (CAS 73899-14-6), also known as TPD, is a heterocyclic compound of the diazirine class, widely employed as a photophore in photoaffinity labeling (PAL) and polymer crosslinking applications. Its core function is to generate a highly reactive singlet carbene intermediate upon irradiation, typically around 350 nm, which rapidly inserts into C–H and other bonds of nearby biomolecules or polymers to form a stable covalent linkage.

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 73899-14-6
Cat. No. B121320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-3-(trifluoromethyl)-3H-diazirine
CAS73899-14-6
Synonyms3-Phenyl-3-trifluoromethyl-3H-diazirine;  3-Trifluoromethyl-3-phenyldiazirine; 
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(N=N2)C(F)(F)F
InChIInChI=1S/C8H5F3N2/c9-8(10,11)7(12-13-7)6-4-2-1-3-5-6/h1-5H
InChIKeyIXEVBKYJNFWMPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-3-(trifluoromethyl)-3H-diazirine (CAS 73899-14-6): Baseline Profile for Photoaffinity Labeling Procurement


3-Phenyl-3-(trifluoromethyl)-3H-diazirine (CAS 73899-14-6), also known as TPD, is a heterocyclic compound of the diazirine class, widely employed as a photophore in photoaffinity labeling (PAL) and polymer crosslinking applications . Its core function is to generate a highly reactive singlet carbene intermediate upon irradiation, typically around 350 nm, which rapidly inserts into C–H and other bonds of nearby biomolecules or polymers to form a stable covalent linkage [1]. The compound is commercially available as a light-yellow to orange clear liquid with a purity specification of >98.0% (HPLC) and requires storage under inert gas at frozen temperatures (<0°C) to maintain stability .

Workflow Photoaffinity labeling and polymer crosslinking studies
Activation UV irradiation induces carbene formation for C–H insertion
Handling Requires inert-gas atmosphere and frozen storage to maintain reactivity

Why 3-Phenyl-3-(trifluoromethyl)-3H-diazirine (73899-14-6) Cannot Be Interchanged with Other Photoreactive Probes


Generic substitution among photoaffinity labeling reagents is precluded by significant, quantifiable differences in photochemical behavior, crosslinking efficiency, and reaction selectivity. While aryl azides, benzophenone, and alkyl diazirines share a common purpose, their distinct photophysical properties lead to markedly different experimental outcomes in terms of yield, by-product formation, and compatibility with biological systems [1][2]. For instance, 3-Phenyl-3-(trifluoromethyl)-3H-diazirine (TPD) offers a superior balance of high protein insertion yield (>70%) and a reduced tendency for non-specific labeling compared to aryl azides, but it can be more prone to rearrangement into an electrophilic diazo isomer than benzophenone, affecting selectivity [1]. These trade-offs, which are directly linked to the unique carbene intermediate chemistry of the trifluoromethyl phenyl diazirine structure, demand a compound-specific procurement strategy based on the precise requirements of the intended assay [3].

Alkyl diazirine Reported lower protein insertion yield may limit detection sensitivity for low-abundance targets
Benzophenone Prolonged UV activation and different reactivity can alter crosslinking selectivity profiles
Aryl azide Higher non-specific labeling probability may compromise binding-site mapping accuracy

3-Phenyl-3-(trifluoromethyl)-3H-diazirine (73899-14-6): Quantitative Evidence for Differentiated Performance


Protein Crosslinking Yield: TPD vs. Alkyl Diazirine in Photoaffinity Labeling

3-Phenyl-3-(trifluoromethyl)-3H-diazirine demonstrates a significantly higher protein insertion yield (>70%) compared to alkyl diazirine analogues (~25%), establishing it as the higher-efficiency choice for covalent target labeling in complex proteomes [1].

Protein crosslinking yield
Head-to-head
TPD >70% vs. alkyl diazirine ~25%
Higher insertion yield supports low-abundance target identification
Photoactivation at ~350 nm; general protein environment
Photoaffinity Labeling Crosslinking Efficiency Carbene Insertion

Photolabeling Efficiency: TPD Equivalence to Next-Generation Ambient Light-Stable Derivatives

Despite the development of newer, ambient-light-stable 3-trifluoromethyl-3-aryldiazirine derivatives, 3-Phenyl-3-(trifluoromethyl)-3H-diazirine remains a primary benchmark, as studies show it is equally efficient in photolabeling target proteins as these next-generation compounds, underscoring its sustained relevance for high-performance labeling applications [1].

Benchmark vs. next-gen probes
Head-to-head
Equally efficient as ambient-light-stable derivatives
Traditional TPD remains a relevant selection when light sensitivity is manageable
Photolabeling of target proteins; direct comparison study
Photoaffinity Labeling Probe Stability Medicinal Chemistry

Diazoalkane Intermediate Stability: TPD-H vs. Substituted TPD Derivatives

Following UVA activation, the parent compound 3-Phenyl-3-(trifluoromethyl)-3H-diazirine (TPD-H) exhibits the highest increase in diazoalkane intermediate concentration compared to its derivatives with electron-drawing groups (TPD-CH2Br, TPD-CH2OH, TPD-COOH), indicating a more controlled and efficient photoactivation process with less premature decay [1].

Diazoalkane intermediate stability
Head-to-head
TPD-H > TPD-CH₂Br > TPD-CH₂OH > TPD-COOH
Highest diazoalkane concentration supports more controlled carbene generation
19F NMR after UVA; dilute CHCl₃; ranked by relative increase
Carbene Chemistry Reaction Kinetics Photoactivation

Commercial Availability and Purity: A Standardized Benchmark for Experimental Reproducibility

As a widely adopted research tool, 3-Phenyl-3-(trifluoromethyl)-3H-diazirine is available from multiple reputable vendors with a consistently high purity specification of >98.0% (HPLC) and with defined storage and handling guidelines (inert gas, <0°C), ensuring a high degree of lot-to-lot reproducibility for critical experiments .

Purity specification
Supplier data
>98.0% (HPLC)
Consistent purity supports experimental reproducibility
Storage: inert gas, frozen; multiple vendor specification
Analytical Chemistry Quality Control Reagent Procurement

Optimized Research & Industrial Applications for 3-Phenyl-3-(trifluoromethyl)-3H-diazirine (CAS 73899-14-6)


High-Efficiency Photoaffinity Labeling (PAL) of Low-Abundance Protein Targets

In proteomics workflows where detection sensitivity is paramount, 3-Phenyl-3-(trifluoromethyl)-3H-diazirine is the preferred carbene precursor. Its documented >70% protein insertion yield outperforms alkyl diazirines (~25%) [1], maximizing the likelihood of capturing and identifying low-abundance binding partners that would be missed with less efficient probes [1].

Benchmarking Next-Generation Photoprobes in Medicinal Chemistry

This compound serves as the industry-standard benchmark for evaluating new diazirine-based photolabels. As demonstrated by direct comparison studies, novel ambient-light-stable derivatives are assessed based on their equivalence or superiority to TPD's well-characterized photolabeling efficiency [2]. Procurement of TPD is therefore essential for any group developing or validating new photoaffinity tools.

Fundamental Studies of Carbene Reaction Kinetics and Selectivity

The unique and quantifiable behavior of TPD upon photoactivation, specifically its diazoalkane decay kinetics and its higher intermediate stability compared to substituted TPD derivatives (TPD-CH2Br, TPD-CH2OH, TPD-COOH) [3], makes it an ideal model system for academic and industrial groups investigating the fundamental mechanisms of carbene insertion and factors influencing crosslinking selectivity.

Polymer Crosslinking and Advanced Material Development

The established chemistry of the trifluoromethyl aryl diazirine 'warhead' provides a reliable foundation for developing polymer crosslinkers. While electronically optimized versions can achieve >10-fold higher efficacy in some applications, the parent TPD compound remains valuable for its predictable activation at ~350 nm and its ability to form covalent linkages with unfunctionalized aliphatic substrates, enabling precise spatial and temporal control in material fabrication [4].

Application
Selection Property
Validation Focus
Low-abundance target PAL studies
Carbene insertion efficiency context
Detection sensitivity for low-abundance targets
Next-generation photoprobe benchmarking
Established photolabeling performance profile
Comparator performance and equivalence assessment
Carbene reaction mechanism research
Diazoalkane intermediate stability
Kinetics of carbene formation and insertion
Polymer crosslinking development
C–H insertion without functionalization
Spatiotemporal control in material fabrication

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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